4-CYANO-3-METHYLPHENYLBORONIC ACID
Description
Properties
IUPAC Name |
(4-cyano-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBEGIKXKLSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681546 | |
| Record name | (4-Cyano-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856255-58-8 | |
| Record name | (4-Cyano-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Cyano 3 Methylphenylboronic Acid and Its Analogues
Established Synthetic Pathways for Arylboronic Acids
Traditional methods for synthesizing arylboronic acids have been well-established for decades, providing reliable, albeit sometimes harsh, routes to these valuable compounds.
The term "oxidation-based preparations" in the context of boronic acid synthesis can refer to several scenarios. One key transformation is the ipso-hydroxylation of the boronic acid group, which converts an arylboronic acid into a phenol. This is technically a post-synthetic modification rather than a primary synthesis of the boronic acid itself. However, it is a critical reaction of this functional group. Various oxidizing agents can achieve this transformation.
A common and widely studied method involves the use of hydrogen peroxide (H₂O₂). The reaction proceeds by the formation of an adduct between the boronic acid and hydrogen peroxide, which then undergoes a 1,2-aryl migration to form a boronate ester. This ester is subsequently hydrolyzed to yield the corresponding phenol. rsc.org This process is generally efficient for a wide range of arylboronic acids bearing both electron-donating and electron-withdrawing groups. researchgate.net
Other oxidizing systems have also been developed. For instance, potassium monopersulfate (Oxone®) can be used, often in an aqueous acetone mixture, to facilitate the oxidation. nih.gov Additionally, aerobic oxidation, utilizing molecular oxygen from the air, has been explored as an environmentally appealing alternative, sometimes promoted by quinones or thiols. nih.gov
| Oxidizing Agent | Typical Conditions | Substrate Scope | Reference |
| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often in ethanol, room temp. | Broad, tolerates many functional groups | rsc.orgresearchgate.net |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous acetone, 2 °C | Electron-rich and deficient arylboronic acids | nih.gov |
| Air/Oxygen | Catalytic quinone or stoichiometric aminothiophenol | Limited substrate scope reported | nih.gov |
| m-Chloroperoxybenzoic acid (mCPBA) | Aqueous Ethanol | Efficient for various arylboronic acids | nih.gov |
This table summarizes common reagents for the oxidation of arylboronic acids to phenols.
One of the most prevalent and classical methods for preparing arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate. nih.gov The organometallic species is typically generated from an aryl halide (e.g., 4-bromo-2-methylbenzonitrile, a precursor to the target molecule).
Two main approaches are used to generate the necessary nucleophilic aryl species:
Grignard Reagent Formation: Aryl bromides or iodides react with magnesium metal to form an arylmagnesium halide (Grignard reagent). This reagent is then added to a trialkyl borate at low temperatures. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the arylboronic acid. nih.govgoogle.com This method is robust and widely applicable. nih.govorganic-chemistry.org
Organolithium Reagent Formation: Aryl halides can undergo a halogen-lithium exchange reaction, typically with an alkyllithium reagent like n-butyllithium or tert-butyllithium at very low temperatures (-78 °C), to generate an aryllithium species. nih.gov This highly reactive intermediate is then quenched with a trialkyl borate, followed by hydrolysis to give the desired product. nih.gov This route is particularly useful for substrates that may not be compatible with Grignard formation. A variation involves ortho-lithiation, where a directing group on the aromatic ring guides deprotonation at an adjacent position, followed by borylation. This method has been shown to be effective and tolerant of functional groups like nitriles (cyano groups). organic-chemistry.org
| Organometallic Route | Precursor | Reagents | Key Features |
| Grignard Reaction | Aryl Bromide/Iodide | 1. Mg; 2. B(OR)₃; 3. H₃O⁺ | Common, reliable, good yields. |
| Halogen-Lithium Exchange | Aryl Bromide/Iodide | 1. R-Li; 2. B(OR)₃; 3. H₃O⁺ | Requires very low temperatures, useful for sensitive substrates. |
This table outlines the two primary halogen-boron exchange pathways for arylboronic acid synthesis.
Advanced and Green Chemistry Approaches in Boronic Acid Synthesis
Recent advancements have focused on developing more efficient, sustainable, and versatile methods for boronic acid synthesis, addressing the limitations of classical routes.
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylboronic acids and their esters. The Miyaura borylation, which couples an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a prominent example. nih.gov
Palladium Catalysis: Palladium complexes are the most widely used catalysts for these transformations. mdpi.com The development of specialized phosphine (B1218219) ligands (e.g., SPhos) has enabled the efficient borylation of a wide range of aryl bromides and even less reactive aryl chlorides under mild conditions. organic-chemistry.org Some palladium-catalyzed methods allow for the direct synthesis of arylboronic acids using tetrahydroxydiboron (B₂(OH)₄), which is more atom-economical. researchgate.netnih.gov
Nickel Catalysis: As a more cost-effective and earth-abundant alternative to palladium, nickel catalysis has gained significant attention. figshare.comresearchgate.net Nickel-based systems have been developed for the borylation of aryl halides and pseudohalides, demonstrating broad functional group tolerance. researchgate.netresearchgate.net Recent work has focused on creating robust nickel catalysts for telescoped reactions, where borylation is immediately followed by a Suzuki-Miyaura coupling in a one-pot sequence. figshare.com
Other Transition Metals: Copper, cobalt, rhodium, and iridium catalysts have also been successfully employed in borylation reactions. organic-chemistry.orgmdpi.com Iridium catalysts are particularly noteworthy for their ability to mediate the direct C-H borylation of arenes, offering a highly efficient route that avoids the need for pre-functionalized aryl halides. organic-chemistry.orgberkeley.edu
| Metal Catalyst | Common Boron Source | Typical Substrate | Key Advantage |
| Palladium (Pd) | B₂pin₂, B₂(OH)₄ | Aryl Halides, Triflates | High efficiency, broad scope, well-studied. mdpi.comresearchgate.net |
| Nickel (Ni) | B₂(OH)₄ | Aryl Halides, Pseudohalides | Lower cost, sustainable. figshare.comresearchgate.net |
| Iridium (Ir) | B₂pin₂ | Arenes (C-H bonds) | Direct C-H activation, high atom economy. organic-chemistry.orgberkeley.edu |
| Copper (Cu) | B₂pin₂ | Alkyl Halides | Effective for alkylboronates, mild conditions. mdpi.com |
This table compares different transition metal catalysts used in modern borylation reactions.
Green chemistry principles are increasingly being applied to the synthesis of boronic acids to minimize waste and environmental impact.
Mechanochemistry: A solvent-free method for preparing boronic acid esters has been developed, which involves simply grinding the boronic acid with a diol like pinacol. This process gives the desired esters in excellent yield and purity after a simple work-up, avoiding the use of bulk solvents. rsc.org
Greener Solvents and Reagents: The use of ethanol as a green solvent has been demonstrated in multicomponent reactions to produce boron-containing compounds. nih.gov Similarly, protocols using aqueous hydrogen peroxide as a clean oxidant for ipso-hydroxylation are considered environmentally friendly. rsc.org Boronic acids themselves are often considered green compounds due to their low toxicity and degradation to boric acid. nih.gov
Phase-Switching Strategies: An innovative purification strategy uses the boronic acid group as a "phase tag." acs.orgacs.org At high pH and in the presence of a polyol like sorbitol, hydrophobic boronic acids form anionic complexes that become soluble in an aqueous phase. This allows for easy separation from non-acidic organic impurities by a simple liquid-liquid extraction, eliminating the need for chromatography. The product can then be recovered by acidifying the aqueous phase. acs.org
Purification and Characterization Techniques for Research-Grade 4-CYANO-3-METHYLPHENYLBORONIC ACID
Ensuring the purity and confirming the identity of 4-cyano-3-methylphenylboronic acid are critical for its use in subsequent research and synthesis.
Purification:
Recrystallization: This is a standard method for purifying solid organic compounds. The crude boronic acid is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Acid-Base Extraction: Due to the acidic nature of the boronic acid group, it can be separated from neutral or basic impurities. The crude material can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium hydroxide). The boronic acid will move into the aqueous layer as its boronate salt. The aqueous layer is then separated and acidified, causing the pure boronic acid to precipitate, after which it can be collected by filtration. wordpress.com
Chromatography: While efforts are often made to avoid it, silica gel chromatography can be used for purification. However, boronic acids can sometimes be unstable on silica gel. osti.gov
Scavenging Resins: Specialized resins, such as those containing diethanolamine functional groups, can selectively bind to boronic acids, removing them from solution. This is often used to remove excess boronic acid after a reaction. wordpress.com
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation. ¹H NMR provides information about the protons in the molecule, confirming the substitution pattern on the aromatic ring. ¹³C NMR identifies the carbon skeleton. ¹¹B NMR is specific to the boron atom and is highly characteristic for boronic acids. nih.govmdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio. mdpi.com
Infrared (IR) Spectroscopy: FTIR spectroscopy helps to identify the functional groups present, such as the B-O and O-H stretches of the boronic acid, the C≡N stretch of the nitrile group, and the C-H bonds of the aromatic ring and methyl group. mdpi.com
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of the compound. These methods are also useful for studying the dehydration of boronic acids to their boroxine anhydrides. nih.gov
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of the molecular structure and connectivity. nih.gov
| Technique | Information Obtained |
| ¹H, ¹³C, ¹¹B NMR | Molecular structure, connectivity, and environment of atoms. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., -B(OH)₂, -C≡N). |
| Thermal Analysis (DSC/TGA) | Melting point, thermal stability, dehydration behavior. |
| X-ray Crystallography | Definitive 3D molecular structure. |
This table lists the common analytical techniques for the characterization of arylboronic acids.
Reactivity and Mechanistic Studies of 4 Cyano 3 Methylphenylboronic Acid in Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactions Involving 4-Cyano-3-Methylphenylboronic Acid
The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation, celebrated for its mild reaction conditions and tolerance of a wide array of functional groups. googleapis.comillinois.edu The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as 4-cyano-3-methylphenylboronic acid, with an organohalide. illinois.edu The presence of the cyano and methyl groups on the phenylboronic acid ring can influence the electronic properties of the molecule and, consequently, its reactivity in the catalytic cycle.
Palladium-Catalyzed Systems and Ligand Effects
Palladium complexes are the most common catalysts for the Suzuki-Miyaura reaction. The catalytic cycle is generally understood to involve three main steps: oxidative addition of the palladium(0) complex to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. illinois.edu
The choice of palladium catalyst and, crucially, the associated ligands, plays a pivotal role in the efficiency and scope of the reaction. Ligands, typically phosphines, stabilize the palladium center and modulate its reactivity. For substrates like 4-cyano-3-methylphenylboronic acid, the electronic effects of the substituents can be balanced by the appropriate choice of ligand.
A specific application of 4-cyano-3-methylphenylboronic acid in a palladium-catalyzed Suzuki-Miyaura coupling is documented in the synthesis of complex organic molecules. In one such instance, it was coupled with a fluorinated cyclohexyl-containing partner. csic.es The reaction was successfully carried out using a palladium-ferrocene complex as the catalyst. csic.es
Table 1: Example of a Palladium-Catalyzed Suzuki-Miyaura Reaction with 4-Cyano-3-methylphenylboronic Acid. csic.es
| Catalyst | Ligand | Base | Solvent System | Atmosphere |
| 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane (B109758) complex | Incorporated in catalyst | Sodium Carbonate | Not specified in abstract | N₂ |
This example underscores the compatibility of the cyano and methyl functional groups on the boronic acid with palladium-catalyzed cross-coupling conditions, leading to the formation of the desired C-C bond. csic.es The use of a ferrocene-based phosphine (B1218219) ligand is common for challenging coupling reactions, often providing good yields and functional group tolerance.
Nickel-Catalyzed Alternatives
While palladium catalysts are dominant, there is a growing interest in using more earth-abundant and cost-effective metals like nickel. Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives for C-C bond formation. researchgate.net These reactions can often couple a wider range of substrates, including those that are challenging for palladium systems.
Nickel catalysts, such as [NiCl₂(dppp)], have been shown to efficiently catalyze the Suzuki-Miyaura cross-coupling of various phenols and arylboronic acids. researchgate.net These methods demonstrate high functional group tolerance, including compatibility with ether, amino, cyano, ester, and ketone groups. researchgate.net While specific examples detailing the use of 4-cyano-3-methylphenylboronic acid in nickel-catalyzed couplings are not prevalent in the surveyed literature, the general reactivity trends suggest its viability as a coupling partner in such systems. The electronic nature of the substituents on the boronic acid would likely influence the reaction kinetics and yield, necessitating optimization of the nickel catalyst, ligands, and reaction conditions.
Influence of Solvent Systems and Additives on Reaction Efficiency
The choice of solvent and additives is critical for the success of Suzuki-Miyaura reactions. The solvent must facilitate the dissolution of the reactants and the catalyst system, while the base, an essential additive, is required to activate the boronic acid for the transmetalation step. illinois.edu
Commonly used solvents include toluene, tetrahydrofuran (B95107) (THF), and dioxane, often in combination with an aqueous phase for the base. illinois.edu The use of eco-friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), has also been explored for Suzuki-Miyaura couplings of arylboronic acids with aromatic ketones, highlighting the move towards greener chemistry.
Bases such as sodium carbonate, potassium carbonate, and cesium carbonate are frequently employed. illinois.educsic.es The strength and solubility of the base can significantly impact the reaction rate and yield. In the documented use of 4-cyano-3-methylphenylboronic acid, sodium carbonate was the base of choice. csic.es The selection of a suitable base and solvent system is crucial for optimizing the reaction efficiency by ensuring the effective activation of the boronic acid and maintaining the stability and activity of the catalyst.
Microwave-Assisted and Solvent-Free Methodologies
To accelerate reaction times and improve yields, microwave-assisted synthesis has become a popular technique in organic chemistry. Microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in dramatically reduced reaction times, from hours to minutes.
Microwave-assisted Suzuki-Miyaura cross-coupling reactions have been successfully applied to a wide range of substrates, including those with sensitive functional groups. For instance, the coupling of 3-bromoindazoles with various boronic acids has been efficiently carried out under microwave irradiation using a palladium catalyst. While specific protocols for the microwave-assisted coupling of 4-cyano-3-methylphenylboronic acid are not explicitly detailed in the available literature, the general success of this methodology with other functionalized boronic acids suggests its potential applicability. Such an approach could offer a more rapid and efficient route to the synthesis of biaryl compounds derived from this particular boronic acid.
Solvent-free, or neat, reaction conditions represent another advancement towards more sustainable chemical processes. These reactions, often performed by grinding the reactants together with a solid catalyst and base, can minimize waste and simplify product purification.
Regioselectivity and Stereocontrol in Cross-Coupling Processes
Regioselectivity becomes a key consideration when a coupling partner possesses multiple reactive sites. For 4-cyano-3-methylphenylboronic acid, the coupling occurs at the carbon atom bearing the boronic acid group. However, if the coupling partner, such as a di-halogenated arene or heteroarene, has multiple leaving groups, the reaction's regioselectivity will be determined by factors like the nature of the leaving groups, the catalyst system, and the reaction conditions. The electronic properties of the cyano and methyl groups on the boronic acid can also influence the reactivity and potentially the selectivity in complex systems.
Stereocontrol is generally not a factor in the coupling of two sp²-hybridized centers, as is the case in many Suzuki-Miyaura reactions involving arylboronic acids and aryl halides. However, when coupling with substrates that have stereocenters, such as certain allylic or benzylic electrophiles, the ability to control the stereochemical outcome is crucial. Nickel-catalyzed systems have shown promise in stereospecific cross-couplings, where the stereochemistry of the product is determined by that of the starting material. csic.es For reactions involving 4-cyano-3-methylphenylboronic acid, the primary focus is typically on the formation of the C-C bond rather than the creation of new stereocenters, unless the coupling partner itself is chiral.
Other Transition-Metal-Catalyzed Transformations of 4-Cyano-3-Methylphenylboronic Acid
Beyond the Suzuki-Miyaura reaction, boronic acids are versatile reagents in a variety of other transition-metal-catalyzed transformations. The cyano group, in particular, is a valuable functional handle that can participate in or be transformed through various catalytic processes.
For example, the cyano group can be a directing group in C-H activation reactions or can be converted into other functional groups like amines or ketones. While specific studies on other transition-metal-catalyzed transformations of 4-cyano-3-methylphenylboronic acid are not widely reported, the inherent reactivity of the boronic acid and the cyano group opens up possibilities for its use in other catalytic systems. These could include rhodium-catalyzed additions or copper-catalyzed couplings, expanding the synthetic utility of this functionalized building block. The interplay between the boronic acid moiety and the cyano group under different transition metal catalysis remains an area for potential future exploration.
Ruthenium-Catalyzed Arylation Reactions
A comprehensive search of scientific literature did not yield specific examples of ruthenium-catalyzed arylation reactions employing 4-cyano-3-methylphenylboronic acid as a coupling partner. However, the general principles of these reactions allow for a projection of its potential behavior.
Ruthenium-catalyzed C-H arylation is a powerful tool for the formation of carbon-carbon bonds, often directed by a coordinating group on one of the aromatic partners. acs.org In reactions where an arylboronic acid is the coupling partner, the catalytic cycle typically involves the formation of an aryl-ruthenium intermediate, which then participates in the C-H activation and bond-forming steps. nih.gov
Table 1: General Conditions for Ruthenium-Catalyzed Arylation of C-H Bonds
| Component | Example | Purpose |
|---|---|---|
| Substrate | Benzoic Acids, Aromatic Amides | Provides the C-H bond for functionalization |
| Arylating Agent | Arylboronic Acids, Aryl Halides | Source of the aryl group |
| Catalyst | [Ru(p-cymene)Cl₂]₂ | Facilitates C-H activation and cross-coupling |
| Ligand | Tricyclohexylphosphine (PCy₃) | Modulates the reactivity of the Ru center |
| Base | K₂CO₃, K₃PO₄ | Activator and acid scavenger |
| Solvent | NMP, Dioxane | Reaction medium |
Copper-Catalyzed Coupling Reactions (e.g., Chan-Lam type)
Specific studies detailing the use of 4-cyano-3-methylphenylboronic acid in copper-catalyzed Chan-Lam type couplings are not readily found in the surveyed literature. The Chan-Lam coupling is a versatile method for forming carbon-heteroatom (C-N, C-O, C-S) bonds, typically involving the reaction of an arylboronic acid with an amine, alcohol, or thiol in the presence of a copper catalyst. organic-chemistry.org This reaction is known for its mild conditions and tolerance of air and moisture. nih.govorganic-chemistry.org
The mechanism is thought to involve the formation of a copper(II)-aryl species, which can be oxidized to a copper(III) intermediate before undergoing reductive elimination to form the desired product. organic-chemistry.org The electronic properties of the arylboronic acid can affect the reaction rate. Generally, electron-rich arylboronic acids tend to react faster. However, couplings with electron-deficient arylboronic acids can also be effective, although they may proceed more slowly. acs.org
Table 2: General Conditions for Chan-Lam Coupling Reactions
| Component | Example | Purpose |
|---|---|---|
| Aryl Source | Arylboronic Acids | Provides the aryl group |
| Nucleophile | Amines, Alcohols, Thiols | Provides the heteroatom for C-X bond formation |
| Catalyst | Cu(OAc)₂, CuCl₂ | The catalytic center for the cross-coupling |
| Base | Pyridine, Et₃N, K₂CO₃ | Often used as a promoter or acid scavenger |
| Oxidant | Air (O₂) | Often facilitates the catalytic cycle |
| Solvent | CH₂Cl₂, THF, MeOH | Reaction medium |
Reductive C-N Coupling of Nitroarenes
There is no specific information in the scientific literature regarding the use of 4-cyano-3-methylphenylboronic acid in the reductive C-N coupling with nitroarenes. This reaction provides a direct route to diarylamines from readily available nitroarenes and arylboronic acids, constituting an alternative to classical methods like the Buchwald-Hartwig amination. nih.gov These reactions can be catalyzed by various systems, including main-group elements like phosphorus. nih.govnih.gov
In these reactions, the electronic properties of the arylboronic acid play a significant role. Studies have shown that electron-donating groups on the arylboronic acid generally lead to higher yields of the coupled product. nih.gov This is in contrast to the nitroarene partner, where electron-withdrawing groups are beneficial. rsc.org
Given these trends, the reactivity of 4-cyano-3-methylphenylboronic acid would be influenced by its opposing electronic substituents. The electron-donating methyl group would be favorable for the reaction, while the electron-withdrawing cyano group would be disfavoring. It is therefore expected that 4-cyano-3-methylphenylboronic acid might be a moderately effective coupling partner in this transformation, with its performance likely being intermediate between that of a strongly electron-rich and a strongly electron-deficient arylboronic acid.
Additions to Nitrile Functionality
The nitrile group is a versatile functional group that can undergo various addition reactions. rsc.org While the boronic acid moiety of 4-cyano-3-methylphenylboronic acid is primarily involved in cross-coupling reactions, the nitrile group itself can serve as a reactive site.
The carbon-nitrogen triple bond of the nitrile is polarized, rendering the carbon atom electrophilic. This allows for nucleophilic attack by various reagents. Some common transformations of nitriles include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide, and upon further reaction, a carboxylic acid.
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.
These reactions would transform the cyano group of 4-cyano-3-methylphenylboronic acid while potentially leaving the boronic acid group intact, depending on the reaction conditions. This dual functionality allows for sequential reactions, where the boronic acid could be used in a cross-coupling reaction first, followed by a transformation of the nitrile, or vice versa.
Homocoupling Reactions of Arylboronic Acids
A common side reaction in cross-coupling processes involving arylboronic acids is oxidative homocoupling, which leads to the formation of symmetrical biaryl compounds. rsc.orgmdpi.com This reaction is often promoted by the same transition metal catalysts (e.g., copper, palladium) used for the desired cross-coupling. mdpi.com
The propensity for homocoupling can be influenced by the substituents on the arylboronic acid. While there is no specific data for 4-cyano-3-methylphenylboronic acid, general trends indicate that both electron-donating and electron-withdrawing groups can be tolerated in homocoupling reactions. researchgate.net The reaction conditions, such as the catalyst, solvent, and presence of an oxidant (often air), play a crucial role in determining the extent of homocoupling versus the desired cross-coupling product. rsc.org For 4-cyano-3-methylphenylboronic acid, the formation of 4,4'-dimethyl-5,5'-dicyanobiphenyl as a homocoupling product would be a potential outcome in many of its cross-coupling reactions. Careful optimization of reaction conditions is therefore essential to minimize this undesired pathway.
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| 4-Cyano-3-methylphenylboronic acid | |
| Lithium aluminum hydride | |
| Palladium | |
| Tricyclohexylphosphine | |
| Copper(II) acetate | |
| Copper(II) chloride | |
| Pyridine | |
| Triethylamine | |
| Potassium carbonate |
Applications of 4 Cyano 3 Methylphenylboronic Acid As a Strategic Building Block in Complex Molecule Synthesis
Construction of Biaryl and Heterobiaryl Scaffolds
The primary application of 4-cyano-3-methylphenylboronic acid lies in its role as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures, which are prevalent in many biologically active molecules and functional materials. nih.govnumberanalytics.com
The boronic acid functional group readily undergoes transmetalation with a palladium catalyst that has been activated by an aryl or heteroaryl halide. The presence of the electron-withdrawing cyano group and the electron-donating methyl group on the phenyl ring of 4-cyano-3-methylphenylboronic acid can influence the electronic properties of the resulting biaryl compound, offering a degree of control over its final characteristics.
A representative example of its application is in the synthesis of substituted biaryls. For instance, the coupling of an aryl halide with 4-cyano-3-methylphenylboronic acid in the presence of a suitable palladium catalyst and a base leads to the formation of a 4'-cyano-3'-methyl-biphenyl derivative. While specific examples in the literature detailing the use of 4-cyano-3-methylphenylboronic acid in a wide array of biaryl syntheses are not extensively documented, the general utility of arylboronic acids in Suzuki-Miyaura coupling is well-established. researchgate.net The principles of this reaction are readily applicable to 4-cyano-3-methylphenylboronic acid for the creation of diverse biaryl and heterobiaryl frameworks.
Role in the Synthesis of Pharmacologically Active Compounds
The structural motifs accessible through the use of 4-cyano-3-methylphenylboronic acid are of significant interest in medicinal chemistry. The resulting compounds often serve as key intermediates or as the final active pharmaceutical ingredients themselves.
Precursors for Receptor Antagonists and Enzyme Inhibitors
A significant application of a derivative of 4-cyano-3-methylphenylboronic acid has been demonstrated in the synthesis of a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist. Specifically, the compound (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid was identified as a promising therapeutic agent. The synthesis of this complex molecule involves the use of a hydrazine (B178648) derivative of the 4-cyano-3-methylphenyl moiety, which itself can be prepared from 4-cyano-3-methylphenylboronic acid. This highlights the role of the boronic acid as a foundational building block for accessing novel receptor antagonists.
Furthermore, the broader class of boronic acids is recognized for its potential in designing enzyme inhibitors. While direct examples involving 4-cyano-3-methylphenylboronic acid are not prevalent, the principles of boronic acid-based inhibitor design are relevant.
Synthesis of Bioactive Analogs
The ability to readily incorporate the 4-cyano-3-methylphenyl group into various molecular scaffolds makes 4-cyano-3-methylphenylboronic acid a valuable tool for the synthesis of bioactive analogs. Medicinal chemists often systematically modify a lead compound to explore the structure-activity relationship (SAR) and optimize its pharmacological properties. The Suzuki-Miyaura coupling allows for the introduction of the 4-cyano-3-methylphenyl moiety into different positions of a target molecule, enabling the exploration of how this specific substitution pattern affects biological activity.
Anti-infective Agents
Research into novel anti-infective agents has also benefited from the chemistry of related cyano- and methyl-substituted aromatic compounds. A notable example is the investigation of 4-cyano-3-methylisoquinoline (B179422) as a potent inhibitor of protein kinase A (PKA), an enzyme found in the malaria parasite Plasmodium falciparum. sigmaaldrich.comsigmaaldrich.com While the direct synthesis of this isoquinoline (B145761) from 4-cyano-3-methylphenylboronic acid is not explicitly described in the initial studies, the structural similarity suggests a potential synthetic route where the boronic acid could serve as a key precursor for the substituted phenyl portion of the isoquinoline core.
Additionally, studies on quinoxaline (B1680401) derivatives have shown that compounds synthesized from various arylboronic acids exhibit antimicrobial activity. thepharmajournal.com This suggests that 4-cyano-3-methylphenylboronic acid could be employed to generate novel quinoxaline-based compounds with potential antibacterial or antifungal properties.
Utility in the Development of Advanced Materials
The applications of 4-cyano-3-methylphenylboronic acid extend beyond the realm of pharmaceuticals into the field of materials science.
Organic Light-Emitting Diode (OLED) Components
While specific research detailing the use of 4-cyano-3-methylphenylboronic acid in OLEDs is not yet prominent, the fundamental properties of the biaryl and heterobiaryl structures it helps create are highly relevant to this technology. Biaryl compounds are often used as the core of organic semiconductors and emitting materials in OLED devices. The electronic properties of these materials, which are critical for their performance, can be fine-tuned by the introduction of different substituent groups. The combination of the electron-withdrawing cyano group and the electron-donating methyl group in 4-cyano-3-methylphenylboronic acid offers a means to modulate the electronic characteristics of the resulting biaryl materials, potentially influencing their charge transport and light-emitting properties. The general importance of biaryl synthesis in creating materials for organic electronics suggests a promising, albeit currently underexplored, avenue for the application of this specific boronic acid. numberanalytics.com
Functional Materials for Sensing Applications
While direct applications of materials derived exclusively from 4-cyano-3-methylphenylboronic acid for sensing are not extensively documented in publicly available literature, its role as a precursor in the synthesis of functional materials, such as liquid crystals, is established. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their unique optical and electronic characteristics make them suitable for various applications, including displays and potentially as responsive materials in sensors.
Research has demonstrated the use of 4-cyano-3-methylphenylboronic acid in the synthesis of a series of 4'-(dodecyloxy)-i'-methyl-j-methyl-4-cyanobiphenyls. unige.ch These compounds are prepared via a palladium-catalyzed Suzuki cross-coupling reaction. In this synthesis, 4-cyano-3-methylphenylboronic acid is coupled with a substituted bromophenol to form the biphenyl (B1667301) core structure, which is a common motif in liquid crystalline materials. unige.ch The reaction is carried out in the presence of a palladium catalyst and a base. unige.ch The resulting cyanobiphenyl derivatives exhibit liquid crystalline properties, the nature of which can be fine-tuned by the substitution pattern on the biphenyl rings. unige.ch Although the primary focus of the study was on the thermochemical properties of these materials, their responsiveness to external stimuli suggests potential for development into sensing platforms.
Table 1: Synthesis of 4'-hydroxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 4-Bromophenol (B116583) | 4-Cyano-3-methylphenylboronic acid | trans-(Cy₂NH)₂Pd(OAc)₂ | Cs₂CO₃ | 4'-hydroxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile |
Application in Solid-Phase Organic Synthesis
The application of 4-cyano-3-methylphenylboronic acid specifically in solid-phase organic synthesis is not widely reported in the reviewed scientific literature. However, its utility in solution-phase synthesis as a key building block for complex, biologically relevant molecules is documented.
In one notable example found in patent literature, 4-cyano-3-methylphenylboronic acid is employed in a Suzuki coupling reaction during the synthesis of a complex pyrrolidine (B122466) derivative. googleapis.com The synthesis involves the coupling of the boronic acid with a triflate-bearing pyrrolidine intermediate. This reaction is crucial for introducing the 4-cyano-3-methylphenyl moiety into the final molecular structure. googleapis.com The reaction is performed in a solution phase, utilizing a palladium catalyst and a base to facilitate the carbon-carbon bond formation. googleapis.com While this example does not represent solid-phase synthesis, it highlights the importance of 4-cyano-3-methylphenylboronic acid in the construction of complex molecular frameworks that are often targets in drug discovery and medicinal chemistry, fields where solid-phase synthesis is also a prevalent technique.
Table 2: Synthesis of a Pyrrolidine Derivative using 4-Cyano-3-methylphenylboronic acid
| Reactant 1 | Reactant 2 | Catalyst | Base | Key Product Intermediate |
| Methyl (2R,3S,5R)-5-methyl-2-(((4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-en-1-yl)oxy)methyl)-3-((N,N-dimethylsulfamoyl)(4-methoxybenzyl)amino)pyrrolidine-1-carboxylate | 4-Cyano-3-methylphenylboronic acid | 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane (B109758) complex | Sodium Carbonate | Methyl (2R,3S,5R)-2-(((4'cyano-3'-methyl-[1,1'-biphenyl]-4-yl)oxy)methyl)-3-((N,N-dimethylsulfamoyl)(4-methoxybenzyl)amino)-5-methylpyrrolidine-1-carboxylate |
Advanced Spectroscopic and Computational Investigations of 4 Cyano 3 Methylphenylboronic Acid
Spectroscopic Analysis in Elucidating Molecular Structure and Dynamics
Spectroscopic methods are instrumental in determining the molecular structure and observing the dynamic behavior of 4-cyano-3-methylphenylboronic acid.
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atoms within a molecule. For 4-cyano-3-methylphenylboronic acid, ¹H NMR and ¹³C NMR are fundamental for structural confirmation.
In a typical ¹H NMR spectrum of 4-cyano-3-methylphenylboronic acid, distinct signals would be expected for the aromatic protons, the methyl group protons, and the acidic protons of the boronic acid group. The aromatic protons would appear as a complex splitting pattern in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to their varied electronic environments influenced by the cyano and methyl substituents. The methyl protons would present as a singlet further upfield, generally in the range of 2.0 to 2.5 ppm. The boronic acid protons are often broad and may exchange with solvent, leading to a signal that can vary in position and intensity.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The carbon atom of the cyano group would exhibit a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons would show a series of signals between 120 and 140 ppm, with their specific shifts influenced by the attached functional groups. The methyl carbon would be observed at a much higher field, typically around 15-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-cyano-3-methylphenylboronic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |
| Boronic Acid (B(OH)₂) | Variable (broad) | - |
| Cyano (CN) | - | 115 - 125 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
The IR spectrum of 4-cyano-3-methylphenylboronic acid would be characterized by several key absorption bands. A strong, sharp band corresponding to the C≡N stretching vibration of the cyano group is expected in the region of 2220-2260 cm⁻¹. researchgate.net The O-H stretching vibrations of the boronic acid group would appear as a broad band in the high-frequency region, typically between 3200 and 3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would give rise to signals in the 1400-1600 cm⁻¹ range.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would also clearly show the C≡N stretch. researchgate.net It is a complementary technique to IR for a comprehensive vibrational analysis. For instance, studies on similar molecules like 4-mercaptophenylboronic acid have utilized both FT-IR and Raman spectroscopy to perform detailed vibrational assignments with the aid of computational methods. nih.gov
Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for 4-cyano-3-methylphenylboronic acid
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2220 - 2260 (strong, sharp) | 2220 - 2260 (strong) |
| Boronic Acid (O-H) | Stretching | 3200 - 3600 (broad) | Weak or absent |
| Aromatic (C-H) | Stretching | 3000 - 3100 | 3000 - 3100 |
| Methyl (C-H) | Stretching | 2850 - 2960 | 2850 - 2960 |
| Aromatic (C=C) | Stretching | 1400 - 1600 | 1400 - 1600 |
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for monitoring the progress of chemical reactions. waters.com In the context of 4-cyano-3-methylphenylboronic acid, MS can be used to confirm its synthesis and purity.
Using techniques like electrospray ionization (ESI) or atmospheric solids analysis probe (ASAP), the compound can be ionized and its mass-to-charge ratio (m/z) determined. waters.com For 4-cyano-3-methylphenylboronic acid (C₈H₈BNO₂), the expected monoisotopic mass is approximately 161.06 g/mol . uni.lu High-resolution mass spectrometry would allow for the precise determination of the molecular formula.
Furthermore, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful method for the quantitative analysis of boronic acids. sciex.com This technique can be employed to monitor the formation of 4-cyano-3-methylphenylboronic acid during a synthesis, allowing for optimization of reaction conditions. sciex.com Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which aids in its identification. uni.lu
Table 3: Predicted Mass Spectrometry Data for 4-cyano-3-methylphenylboronic acid
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 162.07208 | 134.0 |
| [M+Na]⁺ | 184.05402 | 144.2 |
| [M-H]⁻ | 160.05752 | 135.6 |
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods provide a deeper understanding of the electronic structure, reactivity, and potential biological interactions of 4-cyano-3-methylphenylboronic acid.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netmdpi.com For 4-cyano-3-methylphenylboronic acid, DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry and predict various properties. researchgate.net
These calculations can provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net DFT can also be used to simulate vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm structural assignments. researchgate.net Studies on related boronic acid derivatives have demonstrated the utility of DFT in understanding their conformational analysis and dimerization through hydrogen bonding. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule, typically a protein. nih.govnih.gov These methods are crucial in drug discovery and for understanding the biological roles of compounds.
If 4-cyano-3-methylphenylboronic acid were to be investigated as a potential inhibitor of an enzyme, for instance, molecular docking could be used to predict its binding mode within the active site of the protein. nih.gov This would provide information on the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov
Following docking, molecular dynamics simulations can be performed to study the dynamic stability of the predicted binding pose over time. nih.gov MD simulations provide a more realistic representation of the physiological environment and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov These computational approaches can guide the design of more potent and selective derivatives of 4-cyano-3-methylphenylboronic acid for specific biological targets.
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of 4-cyano-3-methylphenylboronic acid is primarily dictated by the rotational freedom around the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the preferred conformations and the energy barriers between them.
A potential energy surface (PES) scan can be performed by systematically varying the dihedral angles associated with the B(OH)₂ group to identify low-energy conformers. For a related molecule, 3-cyanophenylboronic acid, a PES scan as a function of the two O-B-C-C dihedral angles revealed distinct low-energy conformers, designated as anti-syn, syn-anti, syn-syn, and anti-anti, based on the orientation of the hydroxyl protons relative to the phenyl ring. longdom.org It is reasonable to expect that 4-cyano-3-methylphenylboronic acid would exhibit a similar set of conformers.
The relative energies of these conformers are influenced by a combination of steric and electronic factors. The presence of the methyl group ortho to the boronic acid in 4-cyano-3-methylphenylboronic acid would likely introduce steric hindrance that could influence the preferred orientation of the boronic acid group relative to the phenyl ring. This steric clash could raise the energy of certain conformations where the hydroxyl groups are in proximity to the methyl group.
The planarity of the molecule is another key aspect of its conformational analysis. The boronic acid group may be coplanar with the phenyl ring to maximize π-conjugation, or it may adopt a slightly twisted conformation to alleviate steric strain. The balance between these opposing effects determines the global minimum energy structure.
Interactive Data Table: Calculated Conformational Data for Phenylboronic Acid Analogs
| Compound | Method | Basis Set | Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) |
| 3-Cyanophenylboronic Acid | DFT/B3LYP | 6-31G(d) | Varies | See Ref. longdom.org |
| Phenylboronic Acid | - | - | 0° (planar) | 0.0 |
| Phenylboronic Acid | - | - | 90° (perpendicular) | ~2-3 |
Note: Data for 4-cyano-3-methylphenylboronic acid is not explicitly available in the literature and is inferred from related structures.
Computational Screening for Novel Derivatives and Biological Activity
Computational screening techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are powerful tools for the discovery of novel derivatives of 4-cyano-3-methylphenylboronic acid with potential biological activities. nih.govresearchgate.netnih.govresearchgate.net The core structure of 4-cyano-3-methylphenylboronic acid can serve as a scaffold for the design of new compounds with improved potency and selectivity towards specific biological targets.
Boronic acids and their derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. mdpi.comnih.gov The boronic acid moiety can form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases. nih.gov This property has been successfully exploited in the design of proteasome inhibitors for cancer therapy. nih.gov
A notable example of a biologically active derivative is (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, which has been identified as a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist. This discovery highlights the potential of the 4-cyano-3-methylphenylboronic acid scaffold in developing therapeutics for conditions related to MR activation.
Computational screening of virtual libraries of derivatives of 4-cyano-3-methylphenylboronic acid can be performed to predict their binding affinity to various biological targets. By systematically modifying the substituents on the phenyl ring and exploring different linkers and functional groups, it is possible to identify promising candidates for further experimental investigation.
Interactive Data Table: Potential Biological Targets for Boronic Acid Derivatives
| Target Class | Example | Relevance |
| Serine Proteases | Thrombin, Chymotrypsin | Anticoagulation, Anti-inflammatory |
| Proteasomes | 20S Proteasome | Anticancer |
| Beta-Lactamases | Class A, C, and D | Antibacterial (resistance breaking) |
| Mineralocorticoid Receptor | - | Hypertension, Heart Failure |
Mechanistic Computational Studies of Catalytic Cycles
4-Cyano-3-methylphenylboronic acid is a valuable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netfigshare.comresearchgate.netmorressier.com Computational studies, primarily using DFT, have been extensively employed to elucidate the intricate mechanisms of these catalytic cycles. researchgate.netfigshare.comresearchgate.net While specific studies on 4-cyano-3-methylphenylboronic acid may be limited, the general mechanistic principles derived from model systems are directly applicable.
The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. Computational chemistry allows for the detailed investigation of each of these elementary steps, including the characterization of transition states and intermediates.
The electronic properties of 4-cyano-3-methylphenylboronic acid, specifically the electron-withdrawing nature of the cyano group and the electron-donating nature of the methyl group, can influence the kinetics and thermodynamics of the catalytic cycle. The cyano group can affect the rate of transmetalation, which is often the rate-determining step, by altering the Lewis acidity of the boron atom.
Computational studies can also be used to understand the role of ligands, bases, and solvents in the catalytic process. By modeling the full catalytic system, it is possible to gain insights into factors that control the efficiency and selectivity of the reaction, which is crucial for the rational design of improved catalytic systems for the synthesis of complex molecules derived from 4-cyano-3-methylphenylboronic acid.
Interactive Data Table: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates/Transition States |
| Oxidative Addition | The Pd(0) catalyst reacts with an organic halide to form a Pd(II) intermediate. | Pd(0)L₂, Ar-Pd(II)-X(L)₂ |
| Transmetalation | The aryl group from the boronic acid is transferred to the palladium center. | Ar-Pd(II)-X(L)₂, Ar-B(OH)₂, Transition State |
| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. | Ar-Pd(II)-Ar'(L)₂, Product, Pd(0)L₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
